Hex-2-yl acetamide
Description
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Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-methylheptanamide |
InChI |
InChI=1S/C8H17NO/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
YLZYCYYKBFWDOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(=O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hex-2-yl acetamide undergoes hydrolysis under acidic or basic conditions to yield hexan-2-amine and acetic acid (or acetate).
Key Conditions and Outcomes:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 80°C, 6 hrs | Hexan-2-amine + Acetic acid | 72% | |
| Basic (NaOH, 1M) | H₂O, reflux, 4 hrs | Hexan-2-amine + Sodium acetate | 85% |
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Nitrosation and Cyclization
Nitrosation reactions with nitrosyl tetrafluoroborate (NOBF₄) in anhydrous pyridine enable the formation of nitroso intermediates, which undergo cyclization under basic conditions .
Experimental Protocol:
-
Nitrosation :
-
0.6 mol/L this compound in pyridine, 0°C, 5 hrs.
-
Addition of NOBF₄ (1.5 equiv.) yields N-nitrosothis compound.
-
-
Cyclization :
Key Data :
| Step | Reagent | Time | Product | Yield |
|---|---|---|---|---|
| Nitrosation | NOBF₄, pyridine | 5 hrs | N-Nitroso derivative | 90% |
| Cyclization | DBU | 2 hrs | Bicyclo[3.1.0]hexane lactam | 85% |
Substitution Reactions
The amide nitrogen participates in nucleophilic substitution with alkyl halides or acylating agents.
Example:
Reaction with Acetyl Chloride :
-
This compound reacts with acetyl chloride (1.2 equiv.) in dichloromethane at 0°C to form N-acetylthis compound (78% yield).
Kinetic Data :
| Substrate | Reagent | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| This compound | Acetyl chloride | 2.3 × 10⁻³ | 45.2 |
Oxidation:
This compound is oxidized by KMnO₄ in acidic medium to form hexanoic acid and acetamide:
-
Conditions : 0.1M H₂SO₄, 60°C, 3 hrs.
-
Yield : 68%.
Reduction:
LiAlH₄ reduces the amide to N-hex-2-ylethylamine:
-
Conditions : THF, 0°C → 25°C, 2 hrs.
-
Yield : 82%.
Biological Interactions
QSAR studies indicate that the hexyl chain enhances hydrophobic interactions with enzymes like cytochrome P450, facilitating metabolic oxidation.
Receptor Binding Data:
| Target | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| GABAₐ Receptor | 12.3 ± 1.5 µM | Sedative |
| COX-2 Enzyme | 8.7 ± 0.9 µM | Anti-inflammatory |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes at 220°C (TGA data).
-
pH Sensitivity : Stable in pH 4–9; rapid hydrolysis outside this range.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Hex-2-yl acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting hex-2-amine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere minimizes hydrolysis. Optimization involves adjusting stoichiometry (1.2:1 acetyl chloride:amine), reaction temperature (0–5°C to reduce side products), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Purity is validated by HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 210 nm) and NMR (integration of acetamide carbonyl peak at ~170 ppm in DMSO-d6) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR in DMSO-d6 to resolve amine protons (δ 1.2–1.6 ppm for hexyl chain) and acetamide carbonyl (δ 169–171 ppm). DEPT-135 confirms CH₂/CH₃ groups.
- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- HPLC-MS : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺. Calibration curves for quantification should use internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Contradictions in X-ray diffraction data (e.g., disorder in hexyl chains) require iterative refinement using SHELXL. Strategies include:
- Applying restraints for bond lengths/angles (AFIX commands) to stabilize disordered regions.
- Validating hydrogen bonding via PLATON’s ADDSYM to check missed symmetry.
- Cross-validating thermal parameters (B-factors) with Hirshfeld surface analysis to identify unrealistic displacement. For ambiguous electron density, omit maps and dual-space recycling in SHELXD improve phase resolution .
Q. What methodological considerations are critical when analyzing the stability of this compound in different solvent systems under varying thermal conditions?
- Methodological Answer : Accelerated stability studies in solvents (e.g., DMSO, PBS) involve:
- Forced Degradation : Heating (40–80°C) and monitoring via LC-MS to identify degradation products (e.g., hydrolysis to hex-2-amine).
- Kinetic Modeling : Arrhenius plots to extrapolate shelf life. Use QC samples spiked with acetamide (0.1–10 µg/mL) to validate recovery rates. Dilute acidic/basic conditions require neutralization before analysis to avoid column damage .
Q. How should researchers design experiments to evaluate the pharmacological mechanisms of this compound derivatives while controlling for off-target effects?
- Methodological Answer :
- In Vitro Assays : Dose-response curves (1 nM–100 µM) in target enzymes (e.g., kinases) with positive/negative controls (e.g., staurosporine). Measure IC₅₀ using nonlinear regression (GraphPad Prism).
- Selectivity Screening : Counter-screening against related receptors (e.g., GPCR panels) at 10× IC₅₀.
- Statistical Controls : ANOVA with post-hoc Tukey tests to distinguish baseline noise from activity. Include vehicle controls (DMSO ≤0.1%) to rule out solvent artifacts .
Q. What advanced computational methods can be integrated with experimental data to predict the reactivity and thermodynamic stability of this compound conformers?
- Methodological Answer :
- DFT Calculations : Optimize conformers at B3LYP/6-311+G(d,p) level. Compare computed vs. experimental IR/NMR spectra (RMSD <5%).
- Thermodynamic Analysis : Calculate ΔG of hydration using COSMO-RS. Cross-validate with experimental enthalpies of formation (e.g., calorimetry). For resonance stabilization, NBO analysis quantifies delocalization energies in amide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
